molecular formula C15H18BrNO4 B1407625 3-(5-Bromo-2-formyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester CAS No. 1227466-99-0

3-(5-Bromo-2-formyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No. B1407625
M. Wt: 356.21 g/mol
InChI Key: WZNNBSYWXFSGEX-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Peptide Activity Studies

  • Azetidine-2-carboxylic acid (Aze) analogs, including variants of the chemical , have been synthesized and studied for their potential in modifying peptide activity. These compounds, including amino acid-azetidine chimeras, serve as tools for examining how conformation influences peptide activity (Sajjadi & Lubell, 2008).

Organic Chemistry and Catalysis

  • Research has been conducted on the α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters. This work highlights the potential of using diastereomerically pure borane complexes derived from similar chemical structures for improving yields and diastereoselectivities of α-alkylated products (Tayama et al., 2018).

Heterocyclic β-Amino Acids Synthesis

  • The synthesis of heterocyclic β-amino acids, including derivatives of tert-butyl acrylate, has been explored. This includes the creation of β-amino-5-pyrimidinepropanoic ester, highlighting the chemical's utility in peptide and peptidomimic synthesis (Bovy & Rico, 1993).

Novel Cyclic Amino Acid Derivatives

  • Studies have been conducted on the efficient synthesis of new 3,3-dimethoxyazetidine-2-carboxylates. This research indicates the versatility of cyclic amino acid derivatives, which are structurally related to the chemical , in allowing further functionalization due to a suitably protected carbonyl function (Mangelinckx et al., 2005).

Synthesis of New Chemical Entities

  • Research on the synthesis of new chemical entities, including derivatives of tert-butyl esters similar to the compound , has been carried out. This includes the exploration of their potential cytotoxic activity and structure-activity relationships in medicinal chemistry (Potoročina et al., 2009).

Solid-Phase Synthesis Applications

  • The development of "safety catch" linkers for esters on polystyrene resin, which can be related to the tert-butyl group in the compound of interest, has been investigated. This research is significant for improving the efficiency and selectivity in solid-phase synthesis applications (Beech et al., 2001).

properties

IUPAC Name

tert-butyl 3-(5-bromo-2-formylphenoxy)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-7-12(8-17)20-13-6-11(16)5-4-10(13)9-18/h4-6,9,12H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNNBSYWXFSGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-2-formyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester

Synthesis routes and methods

Procedure details

To a 0° C. DMF (720 mL) solution of the title compound of Step A (37.2 g, 144 mmol) and 3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester (25.0 g, 144 mmol) was added NaH (60 wt % in mineral oil, 7.50 g, 188 mmol) portionwise over 2 h. The reaction was then allowed to warm to rt. After 18 h, H2O was added and the reaction mixture was extracted with EtOAc (2×). The combined organic layers were washed with brine and concentrated to give a yellow liquid that was treated with THF (360 mL), H2O (360 mL) and AcOH (25 mL). After 5 h, this solution was made basic with 5% Na2CO3 (aq.) and extracted with EtOAc (2×). The combined organic layers were washed with brine and dried. The resulting solid was then triturated with 20% EtOAc in hexanes to give 41.9 g (82%) of the title compound as a white solid. 1H NMR (CDCl3): 10.43 (s, 1H), 7.74 (d, J=8.3 Hz, 1H), 7.26-7.23 (m, 1H), 6.77 (d, J=1.6 Hz, 1H), 5.01-4.95 (m, 1H), 4.39 (ddd, J=9.9, 6.3, 0.8 Hz, 2H), 4.08 (dd, J=6.4, 0.8 Hz, 2H), 1.46 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
360 mL
Type
solvent
Reaction Step Two
Name
Quantity
360 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
title compound
Quantity
37.2 g
Type
reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Four
Name
Quantity
7.5 g
Type
reactant
Reaction Step Four
Name
Quantity
720 mL
Type
solvent
Reaction Step Four
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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